![molecular formula C14H13ClN2O B2408689 3-amino-N-(3-chloro-2-methylphenyl)benzamide CAS No. 897595-50-5](/img/structure/B2408689.png)
3-amino-N-(3-chloro-2-methylphenyl)benzamide
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Overview
Description
3-amino-N-(3-chloro-2-methylphenyl)benzamide is a chemical compound with the molecular formula C14H13ClN2O . It is used in proteomics research .
Synthesis Analysis
A continuous flow microreactor system was developed to synthesize a similar compound, N-(3-Amino-4-methylphenyl)benzamide . The selective acylation of 4-methylbenzene-1,3-diamine with benzoic anhydride was used to obtain the compound .Molecular Structure Analysis
The molecular structure of this compound consists of a 3-chloro-2-methylphenyl group attached to an amide group, which is further connected to a benzene ring with an amino group .Chemical Reactions Analysis
The synthesis of a similar compound, N-(3-Amino-4-methylphenyl)benzamide, involved the selective acylation of 4-methylbenzene-1,3-diamine with benzoic anhydride . The reaction kinetics were studied in a microflow system .Physical And Chemical Properties Analysis
The molecular weight of this compound is 260.72 . It is a solid compound .Scientific Research Applications
Neuroleptic Activity
- Benzamides, including structures related to 3-amino-N-(3-chloro-2-methylphenyl)benzamide, have been synthesized for potential neuroleptic applications. These compounds showed inhibitory effects on apomorphine-induced stereotyped behavior in rats, indicating their potential as neuroleptic drugs (Iwanami et al., 1981).
Capillary Electrophoresis in Pharmaceutical Analysis
- In pharmaceutical analysis, nonaqueous capillary electrophoresis has been developed for separating imatinib mesylate and related substances, including derivatives of benzamides. This method shows promise for quality control in pharmaceuticals (Ye et al., 2012).
Histone Deacetylase Inhibition
- Certain benzamide derivatives, akin to this compound, have been designed as histone deacetylase (HDAC) inhibitors, showing potent anticancer activity. These compounds, including N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide, demonstrate promise in cancer treatment (Zhou et al., 2008).
Mosquito Development Inhibition
- Substituted benzamides have been explored for their efficacy in controlling mosquito populations. Compounds like SIR-8514, which shares structural similarities with this compound, have shown promising results in inhibiting mosquito development (Schaefer et al., 1978).
Antioxidant Activity
- Amino-substituted benzamide derivatives, including those similar to this compound, have been studied for their potential as antioxidants. Their electrochemical oxidation mechanisms contribute to understanding their free radical scavenging activities (Jovanović et al., 2020).
Crystal Structure Analysis
- The crystal structures of various benzamide derivatives have been determined, providing insights into their potential pharmacological activities. The molecular conformations of these compounds are crucial for understanding their interaction with biological targets (Furuya et al., 1985).
Anti-Inflammatory Properties
- Benzamides like N-(3-chloro-2-oxo-4-phenyl-1-azetidinyl) benzamides have been synthesized and tested for anti-inflammatory activity. This suggests potential applications of related benzamides in treating inflammatory conditions (Kalsi et al., 1990).
Plant Growth Regulation
- N-substituted benzamides, similar to this compound, have been synthesized to explore their plant growth-regulating properties. Some derivatives exhibited significant plant growth-promoting activity (Hatim et al., 2004).
Bactericidal Activity
- Derivatives of benzamides have shown potential bactericidal activity against methicillin-resistant Staphylococcus aureus (MRSA), indicating their possible application in treating bacterial infections (Zadrazilova et al., 2015).
Mechanism of Action
Target of Action
This compound is used for proteomics research , which suggests it may interact with proteins to exert its effects.
Mode of Action
Given its use in proteomics research , it’s plausible that it interacts with specific proteins, possibly altering their function or expression.
Result of Action
properties
IUPAC Name |
3-amino-N-(3-chloro-2-methylphenyl)benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O/c1-9-12(15)6-3-7-13(9)17-14(18)10-4-2-5-11(16)8-10/h2-8H,16H2,1H3,(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAHBYZQXCHDUDH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)C2=CC(=CC=C2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.72 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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